3-[4-[6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid
CAS No.:
Cat. No.: VC20486176
Molecular Formula: C25H35N3O6S
Molecular Weight: 505.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H35N3O6S |
|---|---|
| Molecular Weight | 505.6 g/mol |
| IUPAC Name | 3-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]phenyl]propanoic acid |
| Standard InChI | InChI=1S/C25H35N3O6S/c29-21(7-4-3-6-20-24-19(16-35-20)27-25(33)28-24)26-15-5-1-2-8-23(32)34-18-12-9-17(10-13-18)11-14-22(30)31/h9-10,12-13,19-20,24H,1-8,11,14-16H2,(H,26,29)(H,30,31)(H2,27,28,33) |
| Standard InChI Key | OOTNIMUKQVRCGZ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)OC3=CC=C(C=C3)CCC(=O)O)NC(=O)N2 |
Introduction
Key Features:
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Molecular Formula: C24H32N2O6S
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Functional Groups: Amide (-CONH), ester (-COOR), carboxylic acid (-COOH), and a sulfur-containing heterocycle.
Synthesis Pathway
While specific synthesis data for this compound is unavailable in the provided results, similar compounds are often synthesized through multistep organic reactions involving:
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Formation of the Thienoimidazole Core:
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Cyclization of thiourea derivatives with dicarbonyl compounds under acidic or basic conditions.
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Amide Bond Formation:
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Reaction of the core structure with pentanoyl chloride in the presence of a base (e.g., triethylamine).
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Esterification:
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Coupling of the phenolic hydroxyl group with hexanoic acid or its derivatives using coupling agents like DCC (dicyclohexylcarbodiimide).
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Final Assembly:
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Introduction of the propanoic acid side chain through alkylation or ester hydrolysis.
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Biological Activity
The compound's structural features suggest potential biological activities:
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Anti-inflammatory Properties: The amide and ester functionalities may interact with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).
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Antibacterial/Antifungal Potential: The sulfur-containing heterocycle could inhibit microbial enzymes.
Pharmaceutical Development
The molecule's carboxylic acid group may allow it to act as a prodrug for targeted delivery in the body.
Molecular Docking Studies
Similar compounds have been evaluated for their binding affinity to enzymes using molecular docking techniques. This compound could be tested for interactions with therapeutic targets such as kinases or proteases.
Table: Comparison of Related Compounds
Experimental Studies
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Synthesis optimization to improve yield and purity.
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Detailed spectroscopic characterization using:
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IR for functional group identification.
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NMR for structural confirmation.
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Mass spectrometry for molecular weight verification.
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Biological assays to test anti-inflammatory, antibacterial, or antifungal properties.
Computational Studies
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Molecular docking simulations to predict binding affinities.
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ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to evaluate drug-likeness.
This compound exemplifies the complexity of modern organic synthesis and its potential in drug discovery. Further experimental and computational studies are necessary to fully explore its applications in medicinal chemistry.
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